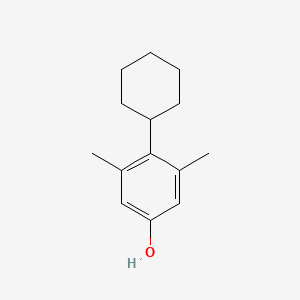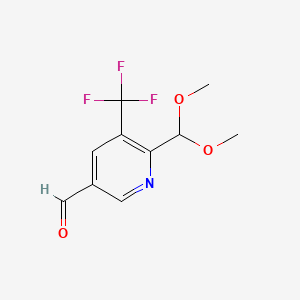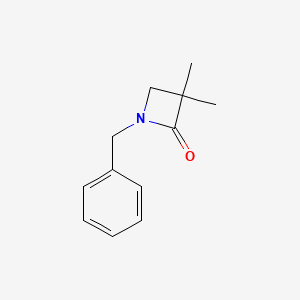
N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide is a chemical compound characterized by the presence of two pentafluorophenyl groups attached to an ethanediamide backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(pentafluorophenyl)ethanediamide typically involves the reaction of ethanediamide with pentafluorophenyl reagents under controlled conditions. One common method involves the use of pentafluorophenyl isocyanate in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N1,N~2~-Bis(pentafluorophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted pentafluorophenyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(pentafluorophenyl)ethanediamide involves its interaction with specific molecular targets. The pentafluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound can form hydrogen bonds with amide groups, influencing the stability and activity of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(dipentafluorophenylphosphino)ethane
- Bis(pentafluorophenyl) carbonate
- N,N’-Bis(pentafluorophenyl)-1,2-diphenyl-1,2-ethanediamine
Uniqueness
N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide is unique due to its dual pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability.
Properties
CAS No. |
140675-13-4 |
|---|---|
Molecular Formula |
C14H2F10N2O2 |
Molecular Weight |
420.16 g/mol |
IUPAC Name |
N,N'-bis(2,3,4,5,6-pentafluorophenyl)oxamide |
InChI |
InChI=1S/C14H2F10N2O2/c15-1-3(17)7(21)11(8(22)4(1)18)25-13(27)14(28)26-12-9(23)5(19)2(16)6(20)10(12)24/h(H,25,27)(H,26,28) |
InChI Key |
ZVHYEHUPMHWAFA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


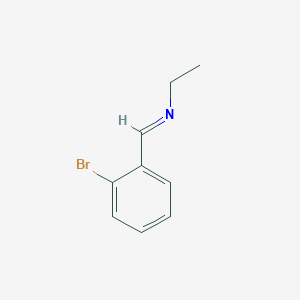
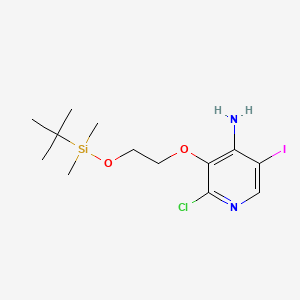
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
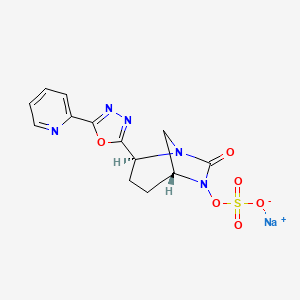
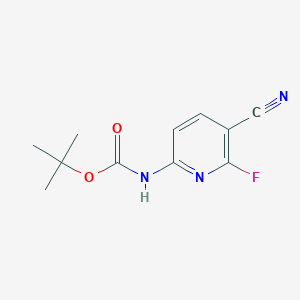
![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
![1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine](/img/structure/B13915243.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
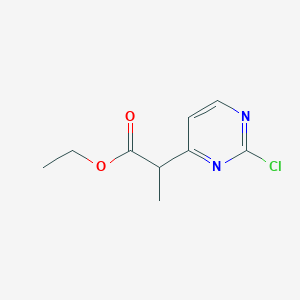
![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)
